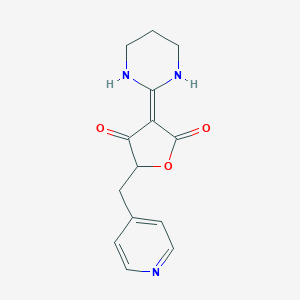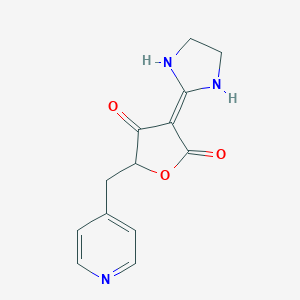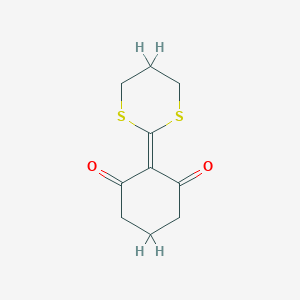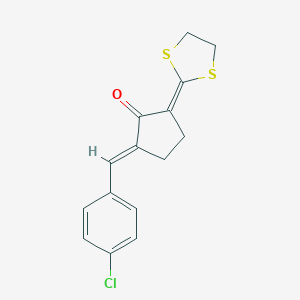
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DDAD and has been studied for its potential as a fluorescent probe and as a potential therapeutic agent.
作用机制
The mechanism of action of DDAD as a fluorescent probe involves the binding of metal ions to the hydroxyl groups on the anthracene ring. This results in a change in the fluorescence properties of DDAD, allowing for the detection and quantification of the metal ions.
As a therapeutic agent, the mechanism of action of DDAD is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in breast cancer cells, suggesting that it may have potential as a cancer treatment.
Biochemical and Physiological Effects:
DDAD has been shown to have low toxicity and is not mutagenic or genotoxic. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of using DDAD as a fluorescent probe is its high sensitivity and selectivity towards metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological samples.
However, one limitation of using DDAD is that it requires a relatively complex synthesis method, which may limit its widespread use. In addition, its fluorescent properties may be affected by changes in pH and temperature, which may limit its use in certain experimental conditions.
未来方向
There are several potential future directions for the study of DDAD. One area of research could focus on optimizing the synthesis method to achieve higher yields and purity of DDAD. Another area of research could focus on further understanding the mechanism of action of DDAD as a therapeutic agent, particularly in the context of breast cancer.
In addition, there is potential for the development of new fluorescent probes based on the structure of DDAD. These probes could be designed to have higher sensitivity and selectivity towards specific metal ions, or to have improved fluorescent properties in certain experimental conditions.
Overall, the study of DDAD has the potential to contribute to a better understanding of the role of metal ions in biological processes, as well as to the development of new fluorescent probes and therapeutic agents.
合成方法
The synthesis of DDAD involves the reaction of 1,5-dichloroanthraquinone with phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced to form DDAD. This method has been optimized to achieve high yields and purity of DDAD.
科学研究应用
DDAD has been extensively studied for its potential as a fluorescent probe. It has been shown to have high sensitivity and selectivity towards various metal ions, including copper, iron, and zinc. This makes it a valuable tool for the detection and quantification of these metal ions in biological samples.
In addition to its fluorescent properties, DDAD has also been studied for its potential as a therapeutic agent. It has been shown to have anticancer properties, specifically against breast cancer cells. DDAD has also been studied for its potential as an anti-inflammatory agent.
属性
分子式 |
C26H18Cl2O2 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
1,5-dichloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H18Cl2O2/c27-21-15-8-14-20-23(21)25(29,17-9-3-1-4-10-17)19-13-7-16-22(28)24(19)26(20,30)18-11-5-2-6-12-18/h1-16,29-30H |
InChI 键 |
OXZHORJEIJPDMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)






![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)